molecular formula C12H7F2N3 B14869757 6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile

6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14869757
M. Wt: 231.20 g/mol
InChI Key: SWEOYIRHRJOXLM-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol.

Scientific Research Applications

6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-Difluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its combination of a difluorophenyl group and a pyrimidine ring with a carbonitrile group. This unique structure imparts specific chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H7F2N3

Molecular Weight

231.20 g/mol

IUPAC Name

6-(2,6-difluorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H7F2N3/c1-7-16-8(6-15)5-11(17-7)12-9(13)3-2-4-10(12)14/h2-5H,1H3

InChI Key

SWEOYIRHRJOXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=C(C=CC=C2F)F)C#N

Origin of Product

United States

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